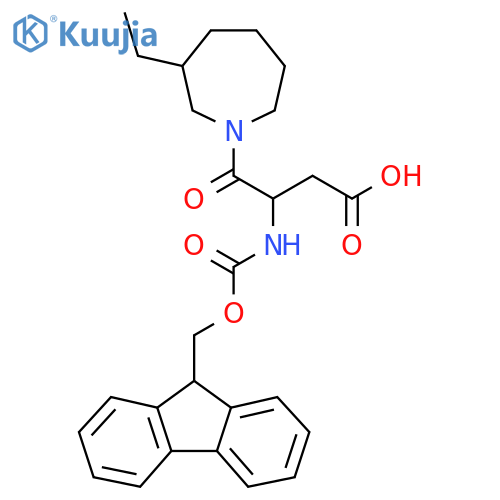Cas no 2171613-06-0 (4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

2171613-06-0 structure
商品名:4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
- EN300-1546219
- 4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
- 2171613-06-0
-
- インチ: 1S/C27H32N2O5/c1-2-18-9-7-8-14-29(16-18)26(32)24(15-25(30)31)28-27(33)34-17-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,18,23-24H,2,7-9,14-17H2,1H3,(H,28,33)(H,30,31)
- InChIKey: BZSFRKBWOGKDST-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCCC(CC)C1
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1546219-0.5g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1546219-5.0g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1546219-2.5g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1546219-500mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1546219-0.05g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1546219-250mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1546219-100mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1546219-1000mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1546219-1.0g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1546219-0.25g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 0.25g |
$3099.0 | 2023-06-05 |
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
2171613-06-0 (4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid) 関連製品
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
